N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-15-5-7-16(8-6-15)25-11-10-19-18(21)14-4-9-17(20(22)23)13(2)12-14/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAQLOAVTPQHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 4-ethoxyphenol with 2-chloroethylamine hydrochloride to form N-(2-(4-ethoxyphenoxy)ethyl)amine. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Properties
1.1 Anti-inflammatory Activity
Research indicates that N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide exhibits notable anti-inflammatory properties. A study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly those involving nuclear factor kappa B (NF-κB) .
1.2 Anticancer Potential
The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. It has shown promise in inducing apoptosis in malignant cells and inhibiting tumor growth in preclinical models. The structural characteristics of the compound allow it to interact effectively with specific molecular targets involved in cancer progression, such as the inhibition of cell proliferation and promotion of programmed cell death .
In Vivo Studies on Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6). The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Anticancer Efficacy in Cell Lines
In vitro studies involving breast cancer and leukemia cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed that the compound induces apoptosis through the intrinsic pathway, further supporting its application as an anticancer agent .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxyphenoxy group may facilitate binding to specific proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nitrobenzamide Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: The ethoxyphenoxyethyl group in the target compound increases lipophilicity compared to smaller substituents like the 4-fluorophenyl group in CAS 343975-32-6 . This may reduce aqueous solubility but improve membrane permeability in biological systems.
- Electronic Effects: Halogenated analogs (e.g., 3-chlorophenethyl in ) exhibit electron-withdrawing effects, stabilizing the amide bond and altering reactivity.
- Steric Hindrance: Bulky substituents like the 2,2-diphenylethyl group in introduce steric constraints, which may limit binding to enzymatic pockets compared to the target compound’s flexible ethoxyphenoxyethyl chain.
Biological Activity
N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C17H20N2O4
- Molecular Weight: 316.35 g/mol
The compound features a nitro group, an amide linkage, and an ethoxyphenyl moiety, which are critical for its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Induction of Apoptosis: Studies indicate that this compound can trigger apoptosis in cancer cells, making it a candidate for anticancer therapy.
- Anti-inflammatory Effects: Preliminary data suggest that it may reduce inflammatory markers, indicating potential use in treating inflammatory diseases.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Properties
A study published in 2023 evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity, with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models, the compound was administered to assess its anti-inflammatory properties. Results indicated a marked reduction in levels of TNF-alpha and IL-6 after treatment, suggesting that this compound could be beneficial in managing conditions like rheumatoid arthritis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption: Rapidly absorbed upon oral administration.
- Distribution: Widely distributed in tissues with a preference for lipid-rich environments.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted via urine as metabolites.
Q & A
Basic: What synthetic methodologies are most effective for preparing N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide, and how can reaction parameters be optimized?
Answer:
The compound is typically synthesized via a two-step protocol:
Acylation: React 2-(4-ethoxyphenoxy)ethylamine with 3-methyl-4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the product. Optimize yield (typically 65-75%) by controlling stoichiometry (1:1.2 amine:acyl chloride) and temperature (0°C to room temperature).
Validation: Confirm purity via HPLC (>95%) and structural integrity via / NMR. For example, the amide proton resonates at δ 8.2–8.4 ppm in DMSO-d6 .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy: and NMR in DMSO-d6 confirm substituent positions (e.g., nitro group deshields adjacent protons to δ 7.8–8.5 ppm).
- X-Ray Crystallography: Use SHELXL for refinement . Key metrics: bond lengths (C-NO ~1.21 Å) and torsion angles (phenoxy-ethylamide ~120°).
- Mass Spectrometry: ESI-MS ([M+H] at m/z 373.1) validates molecular weight.
Note: Crystallize from ethanol/water (3:1) to obtain single crystals suitable for diffraction .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the nitro group for targeted functionalization?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Electrophilicity Index (ω): The nitro group’s ω (~3.5 eV) indicates susceptibility to nucleophilic attack (e.g., reduction to amine).
- Transition States: Simulate SNAr reactions at the 4-nitro position to identify activation barriers.
Application: Use Gaussian 16 for geometry optimization and Multiwfn for electron localization analysis. Validate predictions experimentally via kinetic studies in DMF/KCO .
Advanced: What strategies resolve contradictions in crystallographic data, such as disorder in the ethoxyphenoxy moiety?
Answer:
- Disorder Modeling: In SHELXL, split the disordered ethoxyphenoxy group into two occupancy parts (e.g., 60:40). Apply restraints (SIMU, DELU) to maintain geometry.
- Validation: Check R (<5%) and residual density maps (<0.5 eÅ).
Case Study: A similar benzamide derivative showed improved refinement using anisotropic displacement parameters for the nitro group .
Advanced: How does structural modification (e.g., substituent variation) impact biological activity in related benzamide derivatives?
Answer:
- SAR Insights:
- Nitro Group: Essential for electron-withdrawing effects; replacing it with cyano reduces COX-2 inhibition by ~40% .
- Ethoxyphenoxy Chain: Lengthening the ethyl spacer enhances solubility (logP reduction from 3.2 to 2.7) but may reduce membrane permeability.
Methodology: Test analogs in enzyme assays (e.g., COX-2 IC) and correlate with computed descriptors (e.g., Molinspiro PSA) .
Advanced: What mechanistic pathways explain this compound’s potential anti-inflammatory activity?
Answer:
Proposed mechanisms include:
- COX-2 Inhibition: Molecular docking (AutoDock Vina) shows H-bonding between the nitro group and Tyr355 (binding affinity −9.2 kcal/mol).
- NF-κB Suppression: Western blotting in RAW264.7 cells reveals reduced p65 phosphorylation (IC ~15 μM).
Validation: Compare with reference inhibitors (e.g., Celecoxib) in LPS-induced IL-6/TNF-α assays .
Basic: How is purity assessed, and what analytical thresholds are acceptable for research use?
Answer:
- HPLC: Use a C18 column (ACN/water 70:30, 1 mL/min). Purity ≥95% is acceptable; integrate peaks at 254 nm (retention time ~6.2 min).
- Elemental Analysis: Deviations ≤0.4% for C, H, N.
- Melting Point: Sharp range (e.g., 148–150°C) indicates purity .
Advanced: What experimental and computational approaches are used to study photostability under UV light?
Answer:
- Photodegradation Setup: Expose ethanolic solutions to UV (365 nm, 24 hrs). Monitor via UV-Vis (λ 310 nm; decrease indicates nitro group reduction).
- TD-DFT: Predict excited-state behavior (S→T intersystem crossing) using CAM-B3LYP. Correlate with experimental half-life (t ~8 hrs) .
Key Considerations for Researchers
- Contradictions: and highlight variability in fluorescence properties based on solvent polarity—reproduce under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
